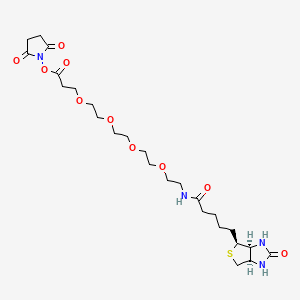

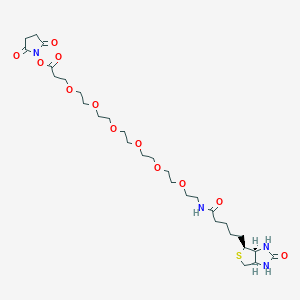

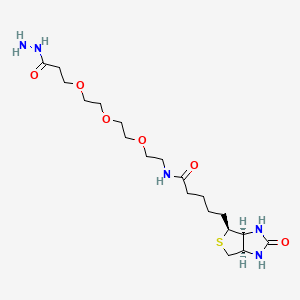

![molecular formula C31H42N6O4 B606209 (R)-四氢呋喃-3-基 4-(6-(5-(4-乙氧基-1-异丙基哌啶-4-基)吡啶-2-基)吡咯并[1,2-b]哒嗪-4-基)哌嗪-1-羧酸酯 CAS No. 2141955-96-4](/img/structure/B606209.png)

(R)-四氢呋喃-3-基 4-(6-(5-(4-乙氧基-1-异丙基哌啶-4-基)吡啶-2-基)吡咯并[1,2-b]哒嗪-4-基)哌嗪-1-羧酸酯

描述

BLU-782 is discontinued.

科学研究应用

Antitumor Activity

This compound may exhibit antitumor properties due to the presence of structural motifs similar to those found in known antitumor agents. For instance, triazine derivatives have been used clinically to treat lung, breast, and ovarian cancer . The specific arrangement of substituents in this compound could interact with cancer cell receptors or enzymes, inhibiting their growth or inducing apoptosis.

Aromatase Inhibition

Aromatase inhibitors play a crucial role in the treatment of hormone-sensitive breast cancer. The structural similarity of this compound to other molecules with significant aromatase inhibitory activity suggests potential use in this field . By inhibiting the aromatase enzyme, it could prevent the conversion of androgens to estrogens, which is a key step in the progression of certain cancers.

Corticotrophin-Releasing Factor Antagonism

Compounds that can act as corticotrophin-releasing factor (CRF) antagonists may be beneficial in treating depression, anxiety, and stress-related disorders. The compound shares structural features with known CRF1 receptor antagonists, indicating possible therapeutic applications in neuropsychiatric conditions .

Leukotriene Antagonism

Leukotrienes are inflammatory mediators, and their antagonists can be used to treat asthma and allergic rhinitis. The compound’s structure suggests potential activity against leukotriene C4 (LTC4), which could provide a protective effect on gastric lesions induced by HCl and ethanol .

Siderophore-Mediated Drug Applications

Siderophores are molecules that bind and transport iron in microbial organisms. Compounds that mimic siderophores can be used to deliver drugs into bacteria, exploiting the iron-uptake mechanism. This compound could be investigated for its potential use as a siderophore-mediated drug, targeting specific pathogens .

Anti-Tubercular Agents

Given the ongoing need for novel anti-tubercular drugs, this compound’s structural complexity might offer new mechanisms of action against Mycobacterium tuberculosis. Its synthesis and evaluation for anti-tubercular activity could provide insights into new treatment options .

属性

IUPAC Name |

[(3R)-oxolan-3-yl] 4-[6-[5-(4-ethoxy-1-propan-2-ylpiperidin-4-yl)pyridin-2-yl]pyrrolo[1,2-b]pyridazin-4-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O4/c1-4-40-31(9-12-34(13-10-31)23(2)3)25-5-6-27(32-20-25)24-19-29-28(7-11-33-37(29)21-24)35-14-16-36(17-15-35)30(38)41-26-8-18-39-22-26/h5-7,11,19-21,23,26H,4,8-10,12-18,22H2,1-3H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVYYNLRVIYURK-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)OC6CCOC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)O[C@@H]6CCOC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fidrisertib | |

CAS RN |

2141955-96-4 | |

| Record name | BLU-782 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2141955964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FIDRISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF4ZI0CJ7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

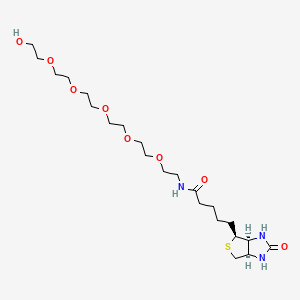

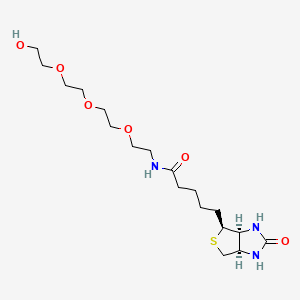

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)

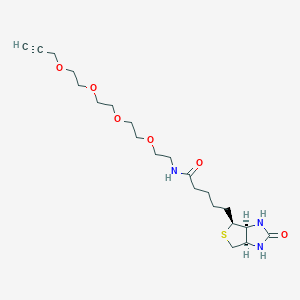

![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)